N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide
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Overview
Description
N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a phenylprop-2-en-1-ylidene moiety, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone. For instance, the reaction of 4-hydrazinobenzoic acid with cinnamaldehyde in ethanol under acidic conditions can yield the hydrazone intermediate.
Amidation Reaction: The hydrazone intermediate is then reacted with heptanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrazone formation and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as an antimicrobial agent due to its hydrazone moiety, which can interact with bacterial enzymes. Additionally, its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its structural features allow for the creation of materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the phenylprop-2-en-1-ylidene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbonyl}phenyl)pentanamide
- N-(4-{N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinecarbonyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is unique due to its longer heptanamide chain, which can influence its solubility and interaction with biological targets
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-(heptanoylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-4-8-13-22(27)25-21-16-14-20(15-17-21)23(28)26-24-18-9-12-19-10-6-5-7-11-19/h5-7,9-12,14-18H,2-4,8,13H2,1H3,(H,25,27)(H,26,28)/b12-9+,24-18+ |
InChI Key |
HMSZCBUQFWRRMD-FHFGSIGTSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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